- Preparation of cyclic amine derivatives as CCR3 antagonists, World Intellectual Property Organization, , ,
Cas no 97023-48-8 (2-Cyclohexylbenzoic acid)

2-Cyclohexylbenzoic acid structure
Nome del prodotto:2-Cyclohexylbenzoic acid
2-Cyclohexylbenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclohexylbenzoic acid
- 2-Cyclohexyl-benzoesaeure
- 2-cyclohexyl-benzoic acid
- o-Cyclohexylbenzoesaeure
- 2-Cyclohexylbenzoic acid (ACI)
- Benzoic acid, o-cyclohexyl- (7CI)
- XDA02348
- SCHEMBL50486
- DA-26332
- CS-0318954
- AE-641/01665050
- MFCD00452653
- 2-CYCLOHEXYLBENZOICACID
- Benzoic acid, 2-cyclohexyl-
- 2-cyclohexyl benzoic acid
- 2-Cyclohexylbenzoic acid, AldrichCPR
- AS-59997
- AKOS015840906
- G29365
- DTXSID40427257
- cyclohexylbenzoic acid
- ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- 97023-48-8
- EN300-378232
-
- MDL: MFCD00452653
- Inchi: 1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,15)
- Chiave InChI: ZKTFZNPTAJIXMK-UHFFFAOYSA-N
- Sorrisi: O=C(C1C(C2CCCCC2)=CC=CC=1)O
- BRN: 2452158
Proprietà calcolate
- Massa esatta: 204.11500
- Massa monoisotopica: 204.115029749g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 219
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: niente
- Superficie polare topologica: 37.3Ų
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.1±0.1 g/cm3
- Punto di fusione: 103-105°C
- Punto di ebollizione: 332.4±21.0 °C at 760 mmHg
- Punto di infiammabilità: 156.8±16.7 °C
- Indice di rifrazione: 1.557
- PSA: 37.30000
- LogP: 3.43250
- Solubilità: Insolubile in acqua
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
2-Cyclohexylbenzoic acid Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
-
Dichiarazione di avvertimento:
P264Pulire accuratamente dopo il trattamento
P280Indossare guanti protettivi/Indossare indumenti protettivi/Indossare occhiali protettivi/Indossare una maschera protettiva
P305Se entra negli occhi
P351Sciacquare attentamente con acqua per alcuni minuti
P338Rimuovere la lente a contatto (se presente) e facile da usare, Continuare a sciacquare
P337Se l'irritazione oculare persiste
P313Ottenere consiglio medico/cure - Codice categoria di pericolo: 36/37/38-41
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyclohexylbenzoic acid Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
2-Cyclohexylbenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18060-1g |
2-Cyclohexylbenzoic acid, 97% |
97023-48-8 | 97% | 1g |
¥2236.00 | 2023-03-15 | |
Matrix Scientific | 224110-5g |
2-Cyclohexylbenzoic acid, 95% min |
97023-48-8 | 95% | 5g |
$738.00 | 2023-09-10 | |
Enamine | EN300-378232-1.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 1g |
$98.0 | 2023-06-04 | |
Enamine | EN300-378232-5.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 5g |
$326.0 | 2023-06-04 | |
Enamine | EN300-378232-10.0g |
2-cyclohexylbenzoic acid |
97023-48-8 | 95% | 10g |
$535.0 | 2023-06-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18060-5g |
2-Cyclohexylbenzoic acid, 97% |
97023-48-8 | 97% | 5g |
¥9507.00 | 2023-03-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389624-5g |
2-Cyclohexylbenzoic acid |
97023-48-8 | 97% | 5g |
¥5512.00 | 2024-04-23 | |
Aaron | AR003HTO-10g |
2-Cyclohexylbenzoic acid |
97023-48-8 | 95% | 10g |
$673.00 | 2024-07-18 | |
Aaron | AR003HTO-100mg |
2-Cyclohexylbenzoic acid |
97023-48-8 | 95% | 100mg |
$53.00 | 2024-07-18 | |
Aaron | AR003HTO-1g |
2-Cyclohexylbenzoic Acid |
97023-48-8 | 95% | 1g |
$105.00 | 2025-02-10 |
2-Cyclohexylbenzoic acid Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Acetaldehyde , Hydrochloric acid , Oxygen Catalysts: Cobalt diacetate
Riferimento
- Synthesis of cyclohexylbenzoic acids by liquid-phase catalytic oxidation of cyclohexyltoluenesNeftekhimiya, 1989, 29(2), 257-61,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Pincer thioamide and pincer thioimide palladium complexes catalyze highly efficient Negishi coupling of primary and secondary alkyl zinc reagents at room temperatureChemistry - A European Journal, 2009, 15(6), 1499-1507,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide Catalysts: 1,4-Bis(diphenylphosphino)butane , Triruthenium dodecacarbonyl ; 12 h, 135 °C
Riferimento
- Ruthenium-Catalyzed Para-Selective Oxidative Cross-Coupling of Arenes and CycloalkanesOrganic Letters, 2011, 13(19), 4977-4979,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Acetaldehyde , Oxygen Catalysts: Cobalt diacetate Solvents: Acetic acid ; 85 - 95 °C
Riferimento
- Liquid-phase catalytic oxidation of methyl derivatives of biphenylKinetics and Catalysis, 2004, 45(6), 821-825,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: 1-Butanol ; 12 h, 1 atm, 120 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 6 h, 80 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 6 h, 80 °C
Riferimento
- Strategic Approach to the Metamorphosis of γ-Lactones to NH γ-Lactams via Reductive Cleavage and C-H AmidationOrganic Letters, 2019, 21(17), 7099-7103,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Catalysts: Palladium(1+), chloro(N2,N6-dibutyl-2,6-pyridinedicarbothioamide-κN1,κS2,κS6)-, … ; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Process for preparation of 2,6-pyridinedicarbothioamides metal complexes as cross coupling reaction catalysts, China, , ,
Synthetic Routes 8
Condizioni di reazione
Riferimento
- Synthesis of biphenylpolycarboxylic acids. II. Oxidation of cyclohexyltoluenes and methylbiphenyls to carboxylic acidsZhurnal Organicheskoi Khimii, 1992, 28(2), 363-6,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 1 h, -78 °C; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Peroxydisulfate-Mediated Transition-Metal-Free Oxidative C(sp3)-H Bond LactonizationAsian Journal of Organic Chemistry, 2019, 8(7), 1080-1083,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 48 h, 120 °C
Riferimento
- Cobalt-catalyzed C(sp3)-H/C(sp2)-H oxidative coupling between alkanes and benzamidesRSC Advances, 2018, 8(24), 13454-13458,
2-Cyclohexylbenzoic acid Raw materials
- 1-Cyclohexyl-2-methylbenzene
- Cyclohexylmagnesium chloride
- Spiro[2-benzofuran-3,1'-cyclohexane]-1-one
- o-Iodobenzoic acid
- Benzoic acid
- 2-Cyclohexyl-N-[1-methyl-1-(2-pyridinyl)ethyl]benzamide
- 1-Bromo-2-cyclohexylbenzene
- Zinc, chlorocyclohexyl-
2-Cyclohexylbenzoic acid Preparation Products
2-Cyclohexylbenzoic acid Letteratura correlata
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
97023-48-8 (2-Cyclohexylbenzoic acid) Prodotti correlati
- 3158-74-5(2-Cyclopropylbenzoic acid)
- 90937-19-2(Bis(5-methylhexyl) Phthalate)
- 87592-41-4(4-(trans-4-Ethylcyclohexyl)benzoic acid)
- 2228970-26-9(2-azido-2-(2,3-dihydro-1H-inden-2-yl)ethan-1-ol)
- 946271-94-9(4-(4-methanesulfonylpiperazin-1-yl)-2-methyl-6-(propan-2-yloxy)pyrimidine)
- 2503205-19-2(1H-Imidazole, 2-bromo-1-(difluoromethyl)-)
- 2172063-61-3(1-(3-tert-butyl-1-cyclopropyl-1H-pyrazol-5-yl)ethan-1-one)
- 63107-40-4(L-Cysteine, S-(2-boronoethyl)-)
- 1443147-02-1(2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 2171429-01-7((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidobutanoic acid)
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
